4-(Cyclopropylmethoxy)aniline
Overview
Description
4-(Cyclopropylmethoxy)aniline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tetrahydroquinolines
4-Substituted anilines, including 4-(Cyclopropylmethoxy)aniline, react with specific propargyl chlorides to form N-propargylanilines. These anilines undergo cyclization to yield various substituted dihydroquinolines. This process is significant in the synthesis of compounds like Virantmycin, which has antiviral properties (Francis, Williamson & Ward, 2004).
Development of Nonsteroidal Antiinflammatory Drug Metabolites
4-Substituted anilines are key in synthesizing metabolites of certain nonsteroidal antiinflammatory drugs (NSAIDs). For instance, diclofenac metabolism in humans leads to metabolites involving substitutions at the 4-position of aniline, which are crucial for studying the drug's adverse reactions (Kenny et al., 2004).
Creation of 4-Quinolones and Heterocycles
The cycloacylation of aniline derivatives, such as this compound, in the presence of Eaton's reagent, is a method to synthesize 4-quinolones and various heterocycles. This method is characterized by its high yield, mild conditions, and ease of product isolation, making it valuable in the pharmaceutical industry (Zewge et al., 2007).
Investigation of Molecular Dynamic Simulation
4-Substituted anilines, such as this compound, are studied for their structural, vibrational, and chemical properties. These studies often involve computational and experimental methods to understand hydrogen bond interactions, antimicrobial activity, and molecular dynamics simulation, providing insights into drug design (Subi et al., 2022).
Synthesis of Electrochromic Materials
Anilines with specific substitutions are used in synthesizing electrochromic materials. These materials exhibit properties like second-harmonic generation, making them suitable for applications in nonlinear optics (Zhang, Wada & Sasabe, 1997).
Mechanism of Action
Safety and Hazards
The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is advised to use personal protective equipment as required and to handle it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFSEJXMKUQZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626292 | |
Record name | 4-(Cyclopropylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122828-48-2 | |
Record name | 4-(Cyclopropylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.